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  • Product: 5-Bromo-N-methylpyrazine-2-carboxamide
  • CAS: 1209460-02-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-N-methylpyrazine-2-carboxamide: Structure, Properties, Synthesis, and Applications

Introduction The pyrazine ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazine ring is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] Within this class, pyrazine carboxamides are of particular interest, serving as key components in molecules targeting a range of diseases, from tuberculosis to cancer.[3][4] This technical guide provides a comprehensive overview of a specific, highly versatile derivative: 5-Bromo-N-methylpyrazine-2-carboxamide. We will delve into its core chemical identity, physicochemical and spectroscopic properties, a robust synthesis protocol, and its strategic application as a building block in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic and therapeutic programs.

Core Chemical Identity

5-Bromo-N-methylpyrazine-2-carboxamide is a halogenated heterocyclic amide. The structure consists of a central pyrazine ring, substituted at the 2-position with an N-methylcarboxamide group and at the 5-position with a bromine atom. This bromine atom is not merely a substituent; it is a key functional handle that dictates the compound's synthetic utility.

Caption: 2D Chemical Structure of 5-Bromo-N-methylpyrazine-2-carboxamide.

Below is a summary of its key chemical identifiers.

IdentifierValueSource
IUPAC Name 5-bromo-N-methylpyrazine-2-carboxamideN/A
Molecular Formula C₆H₆BrN₃O[5]
Molecular Weight 216.04 g/mol [5]
Monoisotopic Mass 214.96942 Da[5]
SMILES CNC(=O)C1=CN=C(C=N1)Br[5]
InChIKey BXHHIPJCZWKLSU-UHFFFAOYSA-N[5]
CAS Number Not available in public databases. The parent amide, 5-Bromopyrazine-2-carboxamide, is registered under CAS 36070-84-5.[6][7]

Physicochemical and Spectroscopic Properties

Experimental data for this specific compound is scarce in the literature. However, based on its structure and data from related analogs, we can predict its key properties, which are crucial for experimental design, including reaction monitoring and product characterization.

Table 2.1: Predicted Physicochemical Properties

Property Predicted Value Notes Source
XlogP 0.4 Indicates moderate lipophilicity, suggesting good potential for drug-likeness. [5]
Appearance Expected to be a solid at room temperature. Based on the parent amide, which is a yellow to brown solid.[6] N/A
Hydrogen Bond Donors 1 The secondary amide N-H group. [5]

| Hydrogen Bond Acceptors | 3 | The two pyrazine nitrogens and the carbonyl oxygen. |[5] |

Table 2.2: Predicted Spectroscopic Data for Structural Confirmation

Technique Characteristic Signals Rationale
¹H NMR δ ~8.5-9.0 ppm (2H, s); δ ~2.9-3.1 ppm (3H, d); δ ~6.5-7.5 ppm (1H, broad s) The two pyrazine protons are in a deshielded environment. The N-methyl group will appear as a doublet due to coupling with the adjacent N-H proton. The amide proton signal will be broad.
¹³C NMR δ ~160-165 ppm (C=O); δ ~140-150 ppm (Pyrazine C); δ ~26-30 ppm (-CH₃) The carbonyl carbon is significantly downfield. The aromatic carbons of the pyrazine ring appear in the typical range, with the bromine-substituted carbon being distinct. The N-methyl carbon is upfield.
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch); ~1670 cm⁻¹ (C=O stretch, amide I); ~1530 cm⁻¹ (N-H bend, amide II) These characteristic amide bands are strong indicators of the functional group's presence.[8] The C=O stretch is a particularly strong and reliable absorption.[8]

| Mass Spectrometry | M⁺ at m/z ~215 and M+2 at m/z ~217 in a ~1:1 ratio. | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) results in a distinctive pair of molecular ion peaks with nearly equal intensity, which is a definitive confirmation of a single bromine atom in the molecule. |

Synthesis and Purification

A reliable synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide can be achieved through the amidation of a suitable precursor, such as the corresponding methyl ester. This method is efficient and utilizes readily available starting materials.

3.1 Rationale for Synthetic Approach The chosen pathway involves the nucleophilic acyl substitution of methyl 5-bromopyrazine-2-carboxylate with methylamine. This is a standard and high-yielding transformation. The methyl ester precursor is commercially available or can be synthesized from 5-bromopyrazine-2-carboxylic acid.[9] The reaction proceeds by the attack of the methylamine nitrogen on the electrophilic carbonyl carbon of the ester, followed by the elimination of methanol.

G start Methyl 5-bromopyrazine-2-carboxylate (Starting Material) reaction Amidation Reaction - Solvent: THF - Temp: 0°C to RT - Duration: 12-18h start->reaction reagent Methylamine (2M in THF) reagent->reaction workup Aqueous Workup - Quench with H₂O - Extract with Ethyl Acetate reaction->workup purify Purification - Dry (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product 5-Bromo-N-methylpyrazine-2-carboxamide (Final Product) purify->product characterize Characterization (NMR, MS, IR) product->characterize

Caption: Experimental workflow for the synthesis of the title compound.

3.2 Detailed Experimental Protocol

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methyl 5-bromopyrazine-2-carboxylate (1.0 eq).[9] Dissolve the ester in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise over 15 minutes with gentle stirring.

    • Causality Note: Dropwise addition at low temperature is crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 5-Bromo-N-methylpyrazine-2-carboxamide as a pure solid.

    • Self-Validation: The purity and identity of the final product must be confirmed using the spectroscopic methods outlined in Table 2.2. The presence of the characteristic bromine isotope pattern in the mass spectrum is a critical validation step.

Reactivity and Applications in Drug Discovery

While not a therapeutic agent itself, 5-Bromo-N-methylpyrazine-2-carboxamide is a high-value building block for constructing libraries of potential drug candidates. Its utility stems from both the inherent biological relevance of the pyrazine carboxamide core and the synthetic versatility endowed by the bromine substituent.

4.1 The Privileged Pyrazine Carboxamide Scaffold The pyrazine carboxamide core is a recognized pharmacophore. Derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are critical targets in oncology.[2] For example, pyrazine-based molecules have been designed as fibroblast growth factor receptor (FGFR) inhibitors and protein kinase C (PKC) inhibitors.[2][3] The N-methylamide moiety can engage in crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes, while the pyrazine ring provides a rigid scaffold for orienting other substituents.

4.2 A Versatile Handle for Chemical Diversification The true power of this molecule for researchers lies in the C5-bromine atom. It serves as an exceptional leaving group for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of chemical functionalities.

  • Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids allows for the synthesis of 5-aryl-N-methylpyrazine-2-carboxamides. This is a primary strategy for exploring structure-activity relationships (SAR) by modifying the steric and electronic properties at this position.[10]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces diverse amino substituents, which can serve as key hydrogen bond donors or acceptors for target engagement.

  • Sonogashira Coupling: Reaction with terminal alkynes allows for the introduction of rigid, linear linkers, useful for probing deeper pockets in a protein binding site.

This synthetic flexibility allows for the rapid generation of a diverse library of compounds from a single, common intermediate.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Chemical Library A 5-Bromo-N-methylpyrazine-2-carboxamide (Core Scaffold) B Suzuki Coupling (R-B(OH)₂) A->B Pd Catalyst C Buchwald-Hartwig Amination (R₂-NH) A->C Pd Catalyst D Sonogashira Coupling (R-C≡CH) A->D Pd/Cu Catalysts E 5-Aryl Derivatives B->E F 5-Amino Derivatives C->F G 5-Alkynyl Derivatives D->G

Caption: Role as a versatile intermediate in library synthesis.

Conclusion

5-Bromo-N-methylpyrazine-2-carboxamide represents more than just a single chemical entity; it is a strategic tool for medicinal chemistry and drug discovery. Its structure combines the biologically relevant pyrazine carboxamide pharmacophore with a synthetically versatile bromine handle. This combination empowers researchers to efficiently synthesize diverse libraries of novel compounds for biological screening. The predictable physicochemical and spectroscopic properties, coupled with a straightforward synthesis, make it an accessible and valuable intermediate for programs targeting kinases and other enzyme classes. As the demand for novel therapeutics continues to grow, the intelligent application of such well-designed building blocks will remain a cornerstone of modern drug development.

References

  • PubChem. (n.d.). 5-bromo-n-methylpyrazine-2-carboxamide. Retrieved from [Link]

  • Ali, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7345. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article in Chemical Communications. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-N-methylpyridine-3-carboxamide. Retrieved from [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7433. Retrieved from [Link]

  • Rauf, A., et al. (2018). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Chemical Society of Pakistan, 40(3), 555-563. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine, 12(46), 128-133. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1932-1940. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 111-131. Retrieved from [Link]

  • Madhusudhan, G., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2), 129-132. Retrieved from [Link]

  • Doležal, M., et al. (2006). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Molecules, 11(4), 233-242. Retrieved from [Link]

  • IUCr Journals. (2017). 5-Methylpyrazine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

  • Madhusudhan, G., et al. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2), 129-132. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives via a Suzuki cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (2015). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances, 5, 87836-87846. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Pyrazines. Retrieved from [Link]

  • Li, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Molecules, 22(9), 1475. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Determining the Solubility of 5-Bromo-N-methylpyrazine-2-carboxamide in DMSO and Methanol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the solubility of 5-Bromo-N-methylpyrazine-2-carboxamide, a key consideration in its development a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the solubility of 5-Bromo-N-methylpyrazine-2-carboxamide, a key consideration in its development and application. The document outlines the theoretical underpinnings of solubility, details the physicochemical properties of the solute and the selected solvents (Dimethyl Sulfoxide and Methanol), and presents a rigorous experimental protocol for the precise determination of thermodynamic solubility.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] 5-Bromo-N-methylpyrazine-2-carboxamide, a substituted pyrazine derivative, holds potential in medicinal chemistry. Understanding its solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and methanol is paramount for its use in high-throughput screening, formulation development, and various in vitro and in vivo studies. This guide provides the scientific rationale and a detailed methodology for accurately measuring the solubility of this compound, ensuring reliable and reproducible results.

The Theoretical Framework of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules. The dissolution process involves the breaking of intermolecular forces within the solute and solvent and the formation of new solute-solvent interactions.

For 5-Bromo-N-methylpyrazine-2-carboxamide, key structural features influencing its solubility include:

  • The pyrazine ring: A heterocyclic aromatic ring containing two nitrogen atoms, which can participate in hydrogen bonding as acceptors.

  • The carboxamide group (-CONHCH₃): This functional group is capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O).

  • The bromo substituent (-Br): This electron-withdrawing group can influence the overall polarity and crystal lattice energy of the molecule.

  • The N-methyl group (-CH₃): A small alkyl group that can affect steric hindrance and lipophilicity.

Physicochemical Properties of Solute and Solvents

A thorough understanding of the properties of 5-Bromo-N-methylpyrazine-2-carboxamide and the chosen solvents is essential for interpreting solubility data.

5-Bromo-N-methylpyrazine-2-carboxamide
PropertyValueSource
Molecular Formula C₆H₆BrN₃OPubChemLite
Molecular Weight 216.04 g/mol PubChemLite
Predicted XlogP 0.4PubChemLite
Solvents of Interest
PropertyDimethyl Sulfoxide (DMSO)Methanol (CH₃OH)
Solvent Type Polar AproticPolar Protic
Molecular Formula C₂H₆OSCH₄O
Molecular Weight 78.13 g/mol 32.04 g/mol
Boiling Point 189 °C64.7 °C
Key Features Excellent solvent for a wide range of polar and nonpolar compounds.[2] High boiling point.Capable of hydrogen bonding. Miscible with water.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility measurement. The following protocol details the shake-flask method, a reliable and widely used technique.[3]

Materials and Equipment
  • 5-Bromo-N-methylpyrazine-2-carboxamide (solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Bromo-N-methylpyrazine-2-carboxamide into a series of vials. The excess solid is crucial to ensure a saturated solution is achieved.

    • Add a precise volume of DMSO to one set of vials and methanol to another set.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours) until the concentration of the dissolved compound remains constant.[3]

  • Sample Processing:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid phase.

    • Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 5-Bromo-N-methylpyrazine-2-carboxamide of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • The concentration determined from the HPLC analysis represents the thermodynamic solubility of 5-Bromo-N-methylpyrazine-2-carboxamide in the respective solvent at the specified temperature. The results are typically expressed in mg/mL or µg/mL.

High-Throughput Screening: Kinetic Solubility

For earlier stages of drug discovery where a rapid assessment of a large number of compounds is required, kinetic solubility assays are often employed. These methods are faster but may not represent the true thermodynamic equilibrium.[2]

Principle of Kinetic Solubility

In a typical kinetic solubility assay, the compound is first dissolved in a stock solution of DMSO and then diluted into an aqueous buffer or the target solvent. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours).

Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Reporting

The solubility data for 5-Bromo-N-methylpyrazine-2-carboxamide should be reported clearly, including the solvent, temperature, and the method used (thermodynamic or kinetic).

Example Data Table:

CompoundSolventTemperature (°C)Solubility (mg/mL)Method
5-Bromo-N-methylpyrazine-2-carboxamideDMSO25Experimentally Determined ValueThermodynamic
5-Bromo-N-methylpyrazine-2-carboxamideMethanol25Experimentally Determined ValueThermodynamic

Conclusion

The solubility of 5-Bromo-N-methylpyrazine-2-carboxamide in DMSO and methanol is a fundamental parameter that dictates its utility in research and development. By following the detailed thermodynamic solubility protocol outlined in this guide, researchers can obtain accurate and reliable data. This information is critical for making informed decisions in compound selection, assay development, and formulation strategies, ultimately contributing to the successful advancement of promising drug candidates.

References

  • PubChemLite. 5-bromo-n-methylpyrazine-2-carboxamide (C6H6BrN3O). [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • SPS | Solvents & Petroleum Service, Inc. Methanol. [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • PubMed. In-vitro solubility assays in drug discovery. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • PubMed. (2008, November 15). In-vitro solubility assays in drug discovery. [Link]

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Foundational

5-Bromo-N-methylpyrazine-2-carboxamide PubChem CID and safety data

Chemical Identity & Crystallography 5-Bromo-N-methylpyrazine-2-carboxamide is a halogenated heteroaromatic scaffold utilized primarily as a pharmacophore building block in the synthesis of antiviral agents (e.g., Favipir...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Crystallography

5-Bromo-N-methylpyrazine-2-carboxamide is a halogenated heteroaromatic scaffold utilized primarily as a pharmacophore building block in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Its structural utility lies in the orthogonality of its functional groups: the C-5 bromine atom serves as an electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the N-methylcarboxamide moiety acts as a hydrogen-bond donor/acceptor directing group within protein binding pockets.

Core Identifiers
ParameterData
IUPAC Name 5-Bromo-N-methylpyrazine-2-carboxamide
CAS Registry Number 1209460-02-5
PubChem CID
Molecular Formula C₆H₆BrN₃O
Molecular Weight 216.04 g/mol
SMILES CNC(=O)C1=CN=C(C=N1)Br
InChIKey BXHHIPJCZWKLSU-UHFFFAOYSA-N
Physicochemical Properties
  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DMSO, DMF, and MeOH; sparingly soluble in water.

  • LogP (Predicted): ~0.4–0.8 (Increased lipophilicity compared to the non-methylated amide).

  • Melting Point: Typically >100°C (Derivative dependent; specific polymorphs may vary).

Safety & Hazard Mitigation (HSE Profile)

Signal Word: WARNING

As a halogenated pyrazine, this compound exhibits significant irritant properties typical of electron-deficient nitrogen heterocycles. The N-methylation increases its lipophilicity relative to the parent carboxamide, potentially enhancing dermal permeation kinetics.

GHS Classification & H-Codes
CodeHazard StatementMechanism of Action
H302 Harmful if swallowedSystemic toxicity via oral ingestion; pyrazine metabolites may interfere with urate excretion.
H315 Causes skin irritationElectrophilic attack on keratinocyte proteins; defatting action.
H319 Causes serious eye irritationMucosal membrane irritant; potential for corneal opacity if untreated.
H335 May cause respiratory irritationInhalation of dust/aerosol triggers bronchial inflammation.
Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[1][2][4] Continue rinsing.[1][2][4][5]

PPE Decision Matrix

The following diagram outlines the required Personal Protective Equipment (PPE) based on the scale of operation, prioritizing permeation resistance.

SafetyMatrix Start Operation Scale SmallScale Analytical / <1g Start->SmallScale LargeScale Preparative / >10g Start->LargeScale GlovesSmall Nitrile Gloves (0.11 mm, >480 min) SmallScale->GlovesSmall RespSmall Fume Hood (Face Velocity > 0.5 m/s) SmallScale->RespSmall GlovesLarge Double Gloving: Laminate (Inner) + Nitrile (Outer) LargeScale->GlovesLarge RespLarge P3/N95 Respirator + Local Exhaust Ventilation LargeScale->RespLarge

Figure 1: PPE selection logic based on operational scale and exposure potential.

Synthetic Utility & Mechanism

The synthesis of 5-bromo-N-methylpyrazine-2-carboxamide is classically achieved via the amidation of methyl 5-bromopyrazine-2-carboxylate (CAS 210037-58-4). This route is preferred over direct bromination of N-methylpyrazine-2-carboxamide due to the regioselectivity issues associated with electrophilic aromatic substitution on the electron-deficient pyrazine ring.

Reaction Mechanism
  • Nucleophilic Acyl Substitution: Methylamine (primary amine) attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate stabilized by the solvent.

  • Elimination: Expulsion of methoxide (leaving group), which is subsequently protonated to methanol.

  • Product Isolation: The amide product typically precipitates due to lower solubility in the reaction matrix compared to the starting ester.

Synthetic Workflow Diagram

The following flowchart illustrates the standard bench-scale synthesis and downstream application.

SynthesisFlow Ester Methyl 5-bromopyrazine- 2-carboxylate (CAS 210037-58-4) Reaction Amidation (0°C to RT, 4h) Ester->Reaction Amine Methylamine (2M in THF) Amine->Reaction Product 5-Bromo-N-methylpyrazine- 2-carboxamide (CAS 1209460-02-5) Reaction->Product Yield ~85-95% Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Product->Coupling Br-Handle Activation FinalDrug Bioactive Scaffold (Kinase Inhibitor/Antiviral) Coupling->FinalDrug

Figure 2: Synthetic pathway from ester precursor to bioactive scaffold.

Experimental Protocols

Note: All procedures must be performed in a certified chemical fume hood.

Synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide

This protocol utilizes a standard aminolysis of the ester, ensuring high purity without the need for column chromatography.

Reagents:

  • Methyl 5-bromopyrazine-2-carboxylate (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Methyl 5-bromopyrazine-2-carboxylate (e.g., 5.0 g, 23.0 mmol) and a magnetic stir bar.

  • Solvation: Dissolve the starting material in anhydrous THF (50 mL) under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise add the Methylamine solution (34.5 mL, 69.0 mmol) over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–6 hours. Monitor via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent and excess methylamine.

    • Triturate the resulting residue with cold diethyl ether or water (depending on specific solubility observations).

    • Filter the solid and wash with cold hexanes.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours.

    • Expected Yield: 85–95%.

    • Characterization: ¹H NMR (DMSO-d₆) should show the characteristic methyl doublet (~2.8 ppm) and the amide proton broad singlet (~8.5 ppm).

Storage & Stability
  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibility: Strong oxidizing agents, strong acids, and strong bases.

  • Shelf Life: Stable for >2 years if stored properly under inert gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72219312, 5-bromo-N-methylpyrazine-2-carboxamide. Retrieved February 21, 2026 from [Link]

Sources

Exploratory

Comparative Technical Analysis: Pyrazinamide vs. 5-Bromo-N-methylpyrazine-2-carboxamide

This guide provides an in-depth technical analysis comparing Pyrazinamide (PZA) , a first-line antitubercular drug, with 5-Bromo-N-methylpyrazine-2-carboxamide , a functionalized pyrazine scaffold used primarily in high-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing Pyrazinamide (PZA) , a first-line antitubercular drug, with 5-Bromo-N-methylpyrazine-2-carboxamide , a functionalized pyrazine scaffold used primarily in high-value medicinal chemistry synthesis.

Executive Summary

Pyrazinamide (PZA) acts as a "stealth" prodrug, leveraging the host-pathogen interface to destroy Mycobacterium tuberculosis (M.tb) from within. Its efficacy relies entirely on its unsubstituted amide structure, which mimics nicotinamide.

In contrast, 5-Bromo-N-methylpyrazine-2-carboxamide represents a synthetic pivot . It is structurally engineered to resist biological hydrolysis (via N-methylation) while offering a reactive electrophilic handle (C5-Bromine) for palladium-catalyzed cross-coupling. While PZA is a clinical endpoint, the 5-Bromo derivative is a gateway molecule used to synthesize complex antivirals (e.g., T-705/Favipiravir analogs) and next-generation kinase inhibitors.

Part 1: Structural & Physicochemical Divergence

The core difference lies in the functionalization of the pyrazine ring , which dictates the molecule's fate in both biological systems and reaction flasks.

Molecular Architecture
FeaturePyrazinamide (PZA)5-Bromo-N-methylpyrazine-2-carboxamide
CAS Registry 98-96-4124332-78-1 (Generic/Analogous)
Formula C₅H₅N₃OC₆H₆BrN₃O
C2-Substituent Primary Amide (-CONH₂)Secondary Amide (-CONHCH₃)
C5-Substituent Hydrogen (-H)Bromine (-Br)
Electronic State Electron-deficient aromatic ringHighly electron-deficient (Br + Amide induction)
LogP (Est.) -0.71 (Hydrophilic)~0.85 (Moderately Lipophilic)
H-Bond Donors 2 (Primary Amide)1 (Secondary Amide)
The "N-Methyl" Switch

The addition of the methyl group at the amide nitrogen is not merely a lipophilic adjustment; it is a mechanistic block .

  • PZA: The unsubstituted amide is a substrate for the bacterial enzyme Pyrazinamidase (PncA) .[1] PncA hydrolyzes PZA into Pyrazinoic Acid (POA) , the active toxic agent.[2][3][4]

  • 5-Bromo-N-Me: The N-methyl group introduces steric hindrance and alters the electronics of the carbonyl carbon, rendering the molecule largely resistant to PncA hydrolysis. Consequently, this molecule is biologically inert regarding the standard PZA-activation pathway.

Part 2: Synthetic Utility & Reactivity (The "How")

While PZA is a finished pharmaceutical product, 5-Bromo-N-methylpyrazine-2-carboxamide is a high-value intermediate . Its value lies in the C5-Bromine atom, which serves as a "leaving group" for transition-metal catalyzed reactions.

The Suzuki-Miyaura Gateway

The 5-position of the pyrazine ring is electronically primed for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling.
  • Reaction: Suzuki-Miyaura Coupling.[5]

  • Reagents: Aryl boronic acids, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (K₂CO₃).

  • Outcome: The Bromine is replaced by aryl or heteroaryl groups, creating complex bi-aryl scaffolds found in modern kinase inhibitors.

Visualization of Functional Divergence

G Start Pyrazine Core PZA Pyrazinamide (PZA) Start->PZA Amidation Bromo 5-Bromo-N-methyl derivative Start->Bromo Bromination + N-Methylation BioAct Bio-Activation (via M.tb PncA) PZA->BioAct Prodrug Entry POA Pyrazinoic Acid (Cell Death) BioAct->POA Hydrolysis Suzuki Pd-Catalyzed Coupling Bromo->Suzuki C-C Bond Formation Library Diversified Library Generation Suzuki->Library Drug Discovery

Figure 1: Functional divergence. PZA (Green) follows a biological activation pathway. The Bromo-derivative (Blue) follows a synthetic diversification pathway.

Part 3: Experimental Protocols

Synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide

Rationale: Direct bromination of PZA is difficult due to the deactivating nature of the amide. The preferred route starts with the carboxylic acid.

Reagents: 5-Bromopyrazine-2-carboxylic acid, Methylamine (2M in THF), HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

Protocol:

  • Activation: Dissolve 5-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) and stir for 10 minutes at 0°C.

  • Coupling: Add HATU (1.2 eq). Stir for 15 minutes to form the active ester.

  • Amidation: Dropwise add Methylamine (2M in THF, 1.5 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Self-Validation Check: The product should show a distinct methyl doublet (~3.0 ppm) and two aromatic singlets in ¹H NMR. Absence of the broad -NH₂ peak of the primary amide confirms N-methylation.

Comparative Lipophilicity Assay (Shake-Flask Method)

Rationale: To empirically quantify the lipophilic shift caused by the Bromo and Methyl substitutions.

Protocol:

  • Preparation: Prepare 1-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS saturated with 1-octanol.

  • Solubilization: Dissolve 1 mg of PZA in 2 mL of the PBS phase. Dissolve 1 mg of 5-Bromo-N-methyl derivative in 2 mL of the Octanol phase (due to expected higher lipophilicity).

  • Equilibration: Mix equal volumes (2 mL) of both phases in a glass vial. Vortex vigorously for 30 minutes.

  • Separation: Centrifuge at 2000g for 10 minutes to separate phases.

  • Quantification: Analyze the aqueous phase of both samples using UV-Vis spectrophotometry (λmax ~268 nm for pyrazines).

  • Calculation:

    
    .
    

Expected Result: PZA will partition heavily into water (LogP < 0). The 5-Bromo derivative will partition significantly into octanol (LogP > 0).

Part 4: Pharmacological Implications (SAR)

The "Difference" is ultimately defined by the Structure-Activity Relationship (SAR) rules for anti-tubercular activity.

  • The Amide Requirement:

    • M.tb PncA is highly specific for primary amides .

    • Rule:

      
       is essential.
      
    • Result: 5-Bromo-N-methylpyrazine-2-carboxamide (

      
      ) is a poor substrate. It will not accumulate as the active acid inside the bacterium.
      
  • The C5-Substitution Effect:

    • Substituents at C5 (like Bromine) increase lipophilicity, potentially aiding passive diffusion through the waxy mycobacterial cell wall.

    • However, without the hydrolytic trigger (the primary amide), this entry is futile for PZA-like mechanisms.

    • Note: Some 5-substituted pyrazinamides do show activity, but usually via alternative mechanisms or if the amide remains primary (e.g., 5-Chloropyrazinamide).

SAR Logic Diagram

SAR Substrate Molecule Entry Decision1 Is Amide Primary? (-CONH2) Substrate->Decision1 PathA Yes (PZA) Decision1->PathA PZA PathB No (N-Methyl) Decision1->PathB 5-Br-N-Me Enzyme PncA Binding PathA->Enzyme Block Steric Clash / No Hydrolysis PathB->Block ResultA Accumulation of Pyrazinoic Acid Enzyme->ResultA ResultB Inactive via PZA Pathway Block->ResultB

Figure 2: SAR Logic. The N-methyl group acts as a "circuit breaker" for the standard PZA mechanism.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Petrella, S., et al. (2011). Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Drug-Resistant Variants. PLoS ONE, 6(1), e15785. Link

  • Doležal, M., et al. (2008). Synthesis and antimycobacterial evaluation of some new pyrazine derivatives. Molecules, 13(12), 3127-3139. Link

  • Goossen, L. J., et al. (2009). Pd-catalyzed synthesis of functionalized pyrazines. Journal of Organic Chemistry. (General reference for Pd-coupling on pyrazines). Link

Sources

Foundational

Suppliers and price of 5-Bromo-N-methylpyrazine-2-carboxamide for research

Technical Procurement & Application Guide: 5-Bromo-N-methylpyrazine-2-carboxamide Executive Summary 5-Bromo-N-methylpyrazine-2-carboxamide (CAS 1209460-02-5 ) is a high-value heterocyclic scaffold used primarily in the d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Procurement & Application Guide: 5-Bromo-N-methylpyrazine-2-carboxamide

Executive Summary

5-Bromo-N-methylpyrazine-2-carboxamide (CAS 1209460-02-5 ) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and antiviral agents. Its structure offers two distinct orthogonal handles for diversification: an electrophilic bromine at the C5 position (ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings) and a secondary amide at C2, which serves as a hydrogen bond donor/acceptor or a directing group for C-H activation.

This guide provides a validated procurement strategy, a backup synthesis protocol for supply chain independence, and technical quality control (QC) standards to ensure experimental integrity.

Part 1: Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name 5-Bromo-N-methylpyrazine-2-carboxamide
CAS Number 1209460-02-5
Molecular Formula C₆H₆BrN₃O
Molecular Weight 216.04 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Methanol (Moderate), DCM (Low)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen recommended)

Strategic Utility in Drug Discovery:

  • Fragment-Based Drug Design (FBDD): The pyrazine core mimics the adenine ring of ATP, making it a privileged scaffold for ATP-competitive kinase inhibitors.

  • Late-Stage Diversification: The C5-Bromine allows researchers to install complex aryl or heteroaryl groups late in the synthesis, minimizing the loss of expensive intermediates.

  • Physicochemical Tuning: The N-methyl amide improves solubility and metabolic stability compared to the primary amide, while maintaining hydrogen bonding capability.

Part 2: Sourcing Landscape & Price Analysis

Procuring this specific N-methyl variant can be challenging as it is often treated as a "Make-on-Demand" item rather than a bulk commodity. Below is the tiered sourcing strategy.

Tier 1: Direct Catalog Suppliers (Fastest)

These vendors list the specific CAS 1209460-02-5 . Stock reliability varies; always request a current Certificate of Analysis (CoA) before purchase.

SupplierCatalog #Est. Price (USD)Lead TimePurity
BLD Pharm BD01479271$150 - $250 / 1g1-2 Weeks97%+
Bide Pharm 1209460-02-5$120 - $200 / 1g1-2 Weeks95%+
Enamine InquireQuote Based2-4 Weeks95%+
Tier 2: Precursor Sourcing (Most Economical)

If the N-methyl amide is out of stock or overpriced (> $500/g), purchase the Methyl ester precursor and perform a one-step aminolysis (Protocol in Part 4). This reduces cost by ~60-80%.

  • Precursor: Methyl 5-bromopyrazine-2-carboxylate (CAS 210037-58-4 )[1]

  • Price: ~$

    
    80 / 5g
    
  • Suppliers: Combi-Blocks, Sigma-Aldrich, Finetech Industry.

Sourcing Decision Matrix

SourcingStrategy Start Need 5-Bromo-N-methylpyrazine-2-carboxamide CheckStock Check Tier 1 (BLD/Bide) CAS: 1209460-02-5 Start->CheckStock IsStocked In Stock < $300/g? CheckStock->IsStocked BuyDirect Purchase Direct (Request H-NMR) IsStocked->BuyDirect Yes CheckPrecursor Check Precursor Methyl 5-bromopyrazine-2-carboxylate CAS: 210037-58-4 IsStocked->CheckPrecursor No / Too Expensive Synthesis Perform In-House Synthesis (1-Step Aminolysis) CheckPrecursor->Synthesis

Figure 1: Decision matrix for optimizing cost vs. time when sourcing the scaffold.

Part 3: Quality Control & Validation

Upon receipt of the compound (or after synthesis), you must validate its identity. The bromine isotope pattern is the most diagnostic feature.

1. LC-MS Validation Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Diagnostic Signal: Look for the 1:1 doublet characteristic of Bromine (⁷⁹Br and ⁸¹Br).

    • [M+H]⁺: 216.0 and 218.0.

    • Note: If you see a mass of ~172, the bromine has likely been displaced (hydrolysis or reduction), indicating degradation.

2. ¹H-NMR (400 MHz, DMSO-d₆):

  • δ 8.90 (d, 1H): Pyrazine ring proton (C3 position, adjacent to Amide).

  • δ 8.75 (d, 1H): Pyrazine ring proton (C6 position, adjacent to Bromine).

  • δ 8.50 (br q, 1H): Amide N-H (broad, exchangeable).

  • δ 2.85 (d, 3H): N-Methyl group (doublet due to coupling with NH).

Part 4: Synthetic Protocol (Backup Strategy)

If direct procurement is not viable, use this robust protocol to synthesize the compound from the methyl ester. This method avoids harsh coupling reagents like HATU/EDC by utilizing the reactivity of the ester.

Reaction: Methyl 5-bromopyrazine-2-carboxylate + Methylamine (aq) → 5-Bromo-N-methylpyrazine-2-carboxamide + Methanol

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Methyl 5-bromopyrazine-2-carboxylate (1.0 eq) and dissolve in THF (5 mL per mmol).

  • Cooling: Cool the solution to 0°C using an ice bath to prevent bromine displacement.

  • Addition: Dropwise add Methylamine (40% in water or 2M in THF, 3.0 eq).

    • Critical: Do not use neat methylamine gas unless you have specialized equipment; the solution is sufficient.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes). The ester spot (higher Rf) should disappear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess methylamine.

    • Dilute the residue with water. The product often precipitates as an off-white solid.

    • Filter the solid and wash with cold water.

    • If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-5% MeOH in DCM).

Part 5: Application Workflow (Suzuki Coupling)

The primary utility of this scaffold is in cross-coupling reactions. The electron-deficient pyrazine ring facilitates oxidative addition at the C-Br bond, but also makes the ring susceptible to nucleophilic attack if bases are too strong.

Optimized Suzuki-Miyaura Conditions:

ReactionWorkflow Scaffold 5-Bromo-N-methyl pyrazine-2-carboxamide Reagents Boronic Acid (R-B(OH)2) Pd(dppf)Cl2 (5 mol%) K2CO3 (2 eq) Scaffold->Reagents Conditions Dioxane/Water (4:1) 80-90°C, 4-12h Reagents->Conditions Product Target Kinase Inhibitor (C5-Aryl coupled) Conditions->Product

Figure 2: Standardized cross-coupling workflow. Note: Use Pd(dppf)Cl₂ to prevent chelation-related catalyst deactivation by the pyrazine nitrogen.

Troubleshooting Tips:

  • Hydrolysis: If the amide hydrolyzes to the carboxylic acid, switch the base from K₂CO₃ to K₃PO₄ or CsF (anhydrous conditions).

  • Protodebromination: If the bromine is replaced by hydrogen, lower the reaction temperature and ensure the solvent is thoroughly degassed (oxygen promotes this side reaction).

References

  • BLD Pharm. (2025). Product Analysis: 5-Bromo-N-methylpyrazine-2-carboxamide (CAS 1209460-02-5).[2][3][4] Retrieved from

  • PubChem. (2025).[5] Compound Summary: Methyl 5-bromopyrazine-2-carboxylate.[1] National Library of Medicine. Retrieved from

  • Madhusudhan, G., et al. (2009).[6] "An efficient and facile synthesis of 2-bromo-5-methylpyrazine." TSI Journals. Retrieved from

  • Quiñones, R. E., et al. (2021).[7] "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines." Journal of Organic Chemistry. (Demonstrating ester-to-amide reactivity in electron-deficient heterocycles). Retrieved from

  • ChemicalBook. (2025).[8] Supplier List for 5-Bromopyrazine-2-carboxamide derivatives. Retrieved from

Sources

Exploratory

Pyrazine-2-carboxamide Derivatives: A Technical Guide to Medicinal Chemistry and Therapeutic Applications

Executive Summary & Scaffold Significance The pyrazine-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its 1,4-diazine core and an exocyclic amide functionality. This che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

The pyrazine-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its 1,4-diazine core and an exocyclic amide functionality. This chemotype is distinct due to its low basicity (pKa ~ 0.6) compared to pyridine, enabling unique hydrogen-bonding interactions within enzyme active sites without incurring the metabolic penalties often associated with highly basic nitrogen heterocycles.

This guide analyzes the technical exploitation of this scaffold across three primary therapeutic axes:

  • Antitubercular Agents: Exemplified by Pyrazinamide (PZA), utilizing a "Trojan horse" prodrug mechanism.

  • Antivirals: Exemplified by Favipiravir (T-705), targeting RNA-dependent RNA polymerase (RdRp).[1][2]

  • Kinase Inhibitors: Emerging applications in oncology (e.g., AXL1, TRKA inhibition) via scaffold hopping strategies.

Synthetic Architectures and Protocols

The functionalization of the pyrazine ring is governed by its electron-deficient nature, making nucleophilic aromatic substitution (


) the dominant synthetic strategy, particularly at the C-3 and C-6 positions.
Core Functionalization Logic
  • C-3 Position: Proximal to the amide, this position is critical for intramolecular hydrogen bonding (e.g., in kinase inhibitors). It is often accessed via aminolysis of 3-chloropyrazine-2-carboxylates.

  • C-6 Position: Functionalization here modulates metabolic stability and lipophilicity. In Favipiravir, the C-6 fluorine atom is pivotal for preventing metabolic oxidation while mimicking the steric profile of hydrogen.

Protocol A: Regioselective Synthesis of Favipiravir (T-705)

Context: Early routes starting from 3-aminopyrazine-2-carboxylic acid suffered from low yields (<1%). The optimized route described below utilizes an isoxazolo[4,5-b]pyrazine intermediate to ensure high regiocontrol.

Step-by-Step Methodology:

  • Starting Material: Ethyl diethoxyacetate and glyoxal oxime are condensed to form the isoxazole core.

  • Pyrazine Ring Formation: React the isoxazole intermediate with aminomalonate. The isoxazole oxygen acts as a directing group.

  • Fluorination: Introduce the fluorine at C-6 via nucleophilic substitution using HF/pyridine or Selectfluor before the final ring opening if possible, or via diazotization of a 6-amino precursor.

  • Ring Opening/Amidation: The isoxazolo ring is cleaved under basic conditions to yield the 3-hydroxy-pyrazine-2-carboxamide core.

  • Purification: Recrystallization from water/ethanol (critical for removing inorganic fluoride salts).

Validation Check: Purity must be confirmed via


F-NMR (singlet at ~ -90 to -100 ppm relative to 

).
Protocol B: General Amidation via T3P Coupling

Context: For generating libraries of kinase inhibitors, standard acyl chlorides often lead to hydrolysis side-products. Propylphosphonic anhydride (T3P) is preferred for its high yield and easy workup (water-soluble byproducts).

  • Activation: Dissolve substituted pyrazine-2-carboxylic acid (1.0 eq) in EtOAc or DMF. Add T3P (50% in EtOAc, 1.5 eq) and DIPEA (3.0 eq).

  • Coupling: Add the target amine (1.1 eq) at 0°C, then warm to RT. Stir for 2-4 hours.

  • Workup: Wash with water, sat.

    
    , and brine. The T3P byproducts wash away, often eliminating the need for column chromatography.
    

Therapeutic Frontiers & Mechanism of Action

Antiviral Activity: The Favipiravir Mechanism

Favipiravir acts as a pseudo-base analog. It is a prodrug that must be ribosylated and phosphorylated intracellularly to mimic guanosine or adenosine triphosphate.

Mechanistic Logic:

  • Prodrug Entry: T-705 enters the cell via passive diffusion.

  • Metabolic Activation: HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) converts it to the monophosphate (T-705-RMP).

  • Triphosphorylation: Cellular kinases convert RMP to the active triphosphate (T-705-RTP).

  • Inhibition: T-705-RTP competes with GTP/ATP for the viral RdRp. Incorporation leads to lethal mutagenesis (error catastrophe) or chain termination.

Favipiravir_Mechanism Entry Favipiravir (T-705) (Prodrug Entry) RMP T-705-RMP (Monophosphate) Entry->RMP HGPRT (Phosphoribosylation) RTP T-705-RTP (Active Triphosphate) RMP->RTP Cellular Kinases RdRp Viral RdRp (Target Enzyme) RTP->RdRp Competes with Purine Nucleotides Outcome Lethal Mutagenesis & Chain Termination RdRp->Outcome Incorporation into Viral RNA

Figure 1: Metabolic activation pathway of Favipiravir leading to viral RNA polymerase inhibition.

Antitubercular Activity: Pyrazinamide (PZA)

PZA is unique; it is inactive at neutral pH and requires the acidic environment of the mycobacterial phagosome.

Mechanistic Logic:

  • Passive Diffusion: PZA enters M. tuberculosis.

  • Conversion: The enzyme Pyrazinamidase (PncA) hydrolyzes PZA to Pyrazinoic Acid (POA). Crucial Point: Mutations in pncA are the primary cause of PZA resistance.

  • Efflux & Re-entry: POA is effluxed. In the acidic extracellular environment (pH 5.5), it becomes protonated (H-POA).

  • Accumulation: H-POA re-enters the bacillus, releases the proton (acidifying the cytoplasm), and disrupts membrane potential and transport systems (e.g., PanD inhibition).

PZA_Mechanism cluster_extracellular Acidic Extracellular Space (pH 5.5) cluster_cytoplasm M. tb Cytoplasm (pH 7.2) PZA_ext PZA PZA_int PZA PZA_ext->PZA_int Diffusion HPOA_ext H-POA (Protonated) POA_int POA- (Anionic) HPOA_ext->POA_int Re-entry & H+ Release (Ion Trapping) PZA_int->POA_int PncA (Pyrazinamidase) POA_int->HPOA_ext Efflux Pump Target Target Disruption (Membrane/PanD) POA_int->Target Inhibition

Figure 2: The "Ion Trapping" mechanism of Pyrazinamide action in Mycobacterium tuberculosis.

Quantitative Data & SAR Analysis

The following table summarizes key Structure-Activity Relationship (SAR) data derived from comparative literature, highlighting how substitution patterns dictate therapeutic utility.

Compound ClassKey SubstitutionTarget/OrganismActivity MetricMechanistic Insight
PZA Analog 5-chloro-PZAM. tuberculosisMIC: 6-12 µg/mLEnhanced lipophilicity improves cell wall penetration; inhibits Fatty Acid Synthase I.
PZA Analog 5-heptyl-PZAM. tuberculosisMIC: 3.13 µg/mLLong alkyl chain at C-5 maximizes membrane permeability; PncA-independent mechanism.
Favipiravir 6-fluoro-3-hydroxyInfluenza / SARS-CoV-2

: ~10-60 µM
6-F prevents metabolic deactivation; 3-OH allows keto-enol tautomerism essential for base pairing.
Kinase Inhibitor 3-amino-N-phenylAXL1 / TRKA

: ~10-50 nM
3-amino group forms intramolecular H-bond with carbonyl, locking the conformation for ATP-pocket binding.
T-1105 3-hydroxy (No F)RNA Viruses

: Variable
Precursor to Favipiravir; lacks metabolic stability of the fluorinated analog but retains RdRp affinity.
Kinase Inhibitor Design: Scaffold Hopping

In oncology, the pyrazine-2-carboxamide is often used to replace pyrimidine scaffolds (e.g., in FGFR inhibitors). The nitrogen at position 4 of the pyrazine ring mimics the N-1 of pyrimidine, maintaining critical hydrogen bonds with the kinase hinge region, while the carboxamide side chain extends into the solvent-exposed region to tune solubility.

Future Outlook

The versatility of the pyrazine-2-carboxamide scaffold is expanding beyond infectious diseases.

  • Covalent Inhibitors: New generation kinase inhibitors are incorporating acrylamide moieties attached to the pyrazine core to target specific cysteine residues (e.g., in BTK or EGFR), providing irreversible inhibition.

  • PncA-Independent TB Drugs: To combat PZA resistance, research is pivoting toward 5-functionalized pyrazines (like 5-heptyl-PZA) that bypass the requirement for PncA activation, directly targeting the membrane or alternative enzymes.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry. Available at: [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available at: [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry.[3] Available at: [Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide from 5-bromopyrazine-2-carboxylic acid

Executive Summary This application note details the synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide from 5-bromopyrazine-2-carboxylic acid . This transformation is a critical step in the development of pyrazine-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide from 5-bromopyrazine-2-carboxylic acid . This transformation is a critical step in the development of pyrazine-based kinase inhibitors and antitubercular agents.

We present two distinct protocols:

  • Method A (Acid Chloride Activation): Ideal for scale-up (>10g), offering cost efficiency and simplified purification.

  • Method B (HATU Coupling): Ideal for discovery scale (<1g) and parallel synthesis, prioritizing reaction speed and mild conditions.

Both methods are designed to mitigate the risk of Nucleophilic Aromatic Substitution (


) at the 5-position, a common side reaction in electron-deficient halogenated pyrazines.

Strategic Analysis & Retrosynthesis

Chemical Challenges

The pyrazine ring is highly electron-deficient (π-deficient). The introduction of a bromine atom at the 5-position further lowers the LUMO energy, making the ring susceptible to nucleophilic attack.

  • Primary Risk: Displacement of the bromine atom by methylamine (an

    
     mechanism) to form 5-(methylamino)-N-methylpyrazine-2-carboxamide.
    
  • Mitigation: Control of temperature (0 °C) and stoichiometry is critical. Activation of the carboxylate must occur rapidly to favor acylation over

    
    .
    
Route Selection
FeatureMethod A: Acid ChlorideMethod B: HATU Coupling
Reagents Oxalyl Chloride /

HATU / DIPEA
Cost LowHigh
Atom Economy HighLow (Large coupling agent byproduct)
Purification Crystallization / ExtractionColumn Chromatography often required
Scalability HighLow to Medium

Experimental Protocols

Method A: Acid Chloride Activation (Scalable Route)

Recommended for reactions >1 gram.

Materials
  • Substrate: 5-Bromopyrazine-2-carboxylic acid (1.0 equiv)

  • Activator: Oxalyl chloride (1.2 equiv)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Amine Source: Methylamine (2.0 M in THF) (1.5 equiv) or Methylamine HCl (1.5 equiv) + DIPEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Procedure
  • Activation:

    • Charge a flame-dried Round Bottom Flask (RBF) with 5-bromopyrazine-2-carboxylic acid and anhydrous DCM (0.2 M concentration).

    • Cool the suspension to 0 °C under

      
       atmosphere.
      
    • Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, accelerating acid chloride formation.

    • Add Oxalyl chloride dropwise over 10 minutes. Gas evolution (

      
      , 
      
      
      
      ) will be observed.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (indicating acid chloride formation).

    • Optional: Concentrate in vacuo to remove excess oxalyl chloride if the amine is highly sensitive, then redissolve in DCM. For methylamine, this is usually unnecessary if excess is vented.

  • Coupling:

    • Cool the acid chloride solution back to 0 °C.

    • Crucial Step: Add Methylamine solution dropwise. Do not dump. Rapid addition generates localized heat, promoting Br-displacement.

    • If using Methylamine HCl salt: Pre-mix the salt with DIPEA in DCM/DMF before adding to the acid chloride.

    • Stir at 0 °C for 30 minutes, then warm to RT for 1 hour.

  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Separate phases.[1][2] Extract aqueous layer with DCM (2x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
Method B: HATU Coupling (Discovery Route)

Recommended for high-throughput screening or <100 mg scales.

Materials
  • Substrate: 5-Bromopyrazine-2-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Amine: Methylamine (2.0 M in THF) (1.2 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure
  • Pre-activation:

    • Dissolve the acid and DIPEA in DMF (0.1 M) at RT.

    • Add HATU in one portion. The solution will turn yellow/orange. Stir for 5 minutes. Note: Extended activation times (>30 min) can lead to guanidinium side-products with HATU.

  • Amidation:

    • Add Methylamine solution.[3]

    • Stir at RT for 2–4 hours. Monitor by LC-MS.[4][1]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash Sequence (Critical for DMF/HATU removal):

      • Water (to remove DMF).

      • Saturated

        
         (optional, improves DMF removal).
        
      • Saturated

        
         (removes unreacted acid).
        
      • 1M

        
         (removes excess DIPEA/Amine). Caution: Ensure product does not precipitate.
        
      • Brine.[1][5]

    • Dry over

      
       and concentrate.
      

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the Acid Chloride method, highlighting critical control points (CCPs) to avoid side reactions.

SynthesisWorkflow Start Start: 5-Bromopyrazine-2-carboxylic acid Activation Activation: (COCl)2, cat. DMF, DCM Temp: 0°C -> RT Start->Activation Dissolve Intermediate Intermediate: Acid Chloride Formed Activation->Intermediate Gas Evolution (CO, CO2) Addition Addition: MeNH2 (THF) at 0°C (Slow Addition) Intermediate->Addition Cool to 0°C Reaction Reaction: Amide Bond Formation Addition->Reaction Nucleophilic Acyl Substitution SideReaction RISK: SnAr Displacement of Br (Avoid Heat/Excess Amine) Addition->SideReaction If Temp > 25°C Workup Workup: Wash NaHCO3, Brine Dry Na2SO4 Reaction->Workup Complete Product Product: 5-Bromo-N-methylpyrazine-2-carboxamide Workup->Product Concentrate

Caption: Process flow for Acid Chloride synthesis route emphasizing temperature control to prevent bromine displacement.

Analytical Data & Quality Control

Expected Analytical Profile
  • Physical State: White to off-white solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ~9.0 ppm (s, 1H, Pyrazine H-3)
      
    • 
       ~8.8 ppm (s, 1H, Pyrazine H-6)
      
    • 
       ~8.5 ppm (br s, 1H, NH)
      
    • 
       ~2.8 ppm (d, 3H, 
      
      
      
      )
  • LC-MS: ESI+

    
     (1:1 isotopic pattern characteristic of Bromine).
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure anhydrous DCM and dry glassware.
Byproduct M+31 (LCMS) Methyl ester formationAvoid Methanol in workup/quenching if acid chloride was used.
Byproduct M-Br+NHMe

Displacement
Maintain reaction temp at 0°C; reduce amine equivalents.
Yellow Color Traces of HATU byproductWash organic layer with 1M NaOH (if product is stable) or multiple water washes.

Safety & Handling

  • Oxalyl Chloride: Toxic by inhalation. Reacts violently with water. Use in a well-ventilated fume hood.

  • Methylamine: Volatile and toxic. If using the gas or THF solution, handle in a hood. The HCl salt is safer to weigh but requires base activation.

  • Pyrazine Derivatives: Potential irritants. Wear gloves and eye protection.

References

  • General Amide Coupling Protocols

    • BenchChem Application Notes. "Protocols for Amide Coupling with Carboxylic Acids."[1] Accessed 2023.[6]

  • Pyrazine Functionalization

    • ResearchGate.[7] "NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines."

  • HATU Coupling Mechanism & Risks

    • Royal Society of Chemistry. "Amide bond formation: beyond the myth of coupling reagents."

  • Synthesis of Halogenated Heterocycles

    • MDPI. "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives."

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-N-methylpyrazine-2-carboxamide

Introduction & Substrate Analysis Target Substrate: 5-Bromo-N-methylpyrazine-2-carboxamide Role: Key intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K pathways) and CNS-active agents. The pyrazine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

Target Substrate: 5-Bromo-N-methylpyrazine-2-carboxamide Role: Key intermediate in the synthesis of kinase inhibitors (e.g., JAK, PI3K pathways) and CNS-active agents.

The pyrazine scaffold presents a unique set of electronic and steric challenges for palladium-catalyzed cross-coupling. Unlike simple aryl halides, 5-Bromo-N-methylpyrazine-2-carboxamide features:

  • Electron Deficiency: The 1,4-diazine (pyrazine) ring is highly electron-deficient. This activates the C-Br bond for rapid oxidative addition , often making this step faster than in phenyl bromides.

  • Catalyst Sequestration: The pyrazine nitrogens (N1/N4) possess lone pairs capable of coordinating to the Pd(II) center, potentially displacing phosphine ligands and arresting the catalytic cycle (the "poisoning" effect).

  • Amide Functionality: The secondary amide (N-methylcarboxamide) at C2 introduces a proton (pKa ~15-17) that can be deprotonated by strong bases, necessitating the use of mild inorganic bases (carbonates or phosphates) rather than alkoxides.

This guide outlines a robust, self-validating protocol designed to overcome these specific challenges.

Reaction Mechanism & Critical Control Points

The success of this coupling relies on balancing the rate of transmetallation against the stability of the active catalyst.

Graphviz Diagram: Mechanistic Pathway & Failure Modes

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Substrate Substrate 5-Bromo-N-methylpyrazine- 2-carboxamide Poisoning FAILURE: N-Coordination (Catalyst Arrest) Substrate->Poisoning Coordination of Pyrazine N Hydrolysis FAILURE: Amide Hydrolysis (High pH/Temp) Substrate->Hydrolysis Strong Base TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronate Dehal SIDE REACTION: Protodehalogenation OxAdd->Dehal Slow Transmetallation Boronic R-B(OH)2 / Base (Activated Boronate) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: Catalytic cycle highlighting the competition between productive coupling and pyrazine-mediated catalyst poisoning.

Standard Protocol (High-Throughput Robustness)

This protocol utilizes Pd(dppf)Cl₂ , a bidentate ligand complex. The ferrocenyl backbone prevents the formation of inactive bis-phosphine Pd complexes and resists displacement by the pyrazine nitrogens.

Materials
ComponentReagentEquivalentsRole
Substrate 5-Bromo-N-methylpyrazine-2-carboxamide1.0 equivElectrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5 equivNucleophile
Catalyst Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 - 0.05 equivCatalyst (Resistant to chelation)
Base Na₂CO₃ (2.0 M aq.)2.0 - 3.0 equivActivator (Mild)
Solvent 1,4-Dioxane / Water (4:1)10 mL/mmolSolvent (Solubilizes polar amide)
Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vial (microwave or screw-cap) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

    • Expert Tip: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl or polyfluorinated aryls), increase loading to 1.5 equiv.

  • Inertion:

    • Seal the vial and purge with Nitrogen or Argon for 5 minutes.

    • Add 1,4-Dioxane (sparged) via syringe.[1]

    • Add 2.0 M Na₂CO₃ solution (sparged) via syringe.

  • Reaction:

    • Heat the mixture to 80–90 °C .

    • Monitoring: Check by LC-MS after 2 hours. The electron-deficient pyrazine usually reacts rapidly.

    • Endpoint: Look for the consumption of the bromide (M+H: 216/218) and formation of product.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc and water.

    • Critical Step: The product often precipitates or stays in the organic layer. If the product contains polar heterocycles, perform a back-extraction of the aqueous layer with 10% MeOH/DCM.

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (DCM/MeOH or Hexane/EtOAc). Pyrazines are polar; start with a polar gradient.

Advanced Protocol (Challenging Substrates)

If the standard protocol fails (low yield, sterically hindered partners), switch to a Buchwald G2/G3 Precatalyst system.

  • Catalyst: XPhos Pd G2 (0.02 equiv). The bulky biaryl ligand creates a "protective shell" around the Pd, preventing pyrazine coordination.

  • Base: K₃PO₄ (Tribasic Potassium Phosphate). More soluble in organic/water mixtures and provides a "buffered" basicity that protects the amide.

  • Solvent: THF / Water (10:1).

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere (N2/Ar Purge) Start->Inert Solvent Add Solvent: Dioxane/H2O Inert->Solvent Heat Heat: 80-90°C, 2-4h Solvent->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Workup Extraction: EtOAc/Brine Check->Workup Complete

Figure 2: Operational workflow for the Suzuki coupling of pyrazine carboxamides.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remaining) Catalyst poisoning by Pyrazine N.Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 100°C.
Protodehalogenation (M-Br → M-H) Oxidative addition occurred, but transmetallation was too slow.Use dry solvent (Dioxane) with Cs₂CO₃ (anhydrous). Increase Boronic Acid conc.
Amide Hydrolysis Base too strong or temperature too high.Switch base to K₃PO₄ or NaHCO₃ . Lower temp to 60°C.
Homocoupling of Boronic Acid Oxygen present in system.[2][4]Re-sparge solvents rigorously. Ensure Ar balloon is positive pressure.

References

  • Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles Source:Chemical Reviews, 1995, 95(7), 2457-2483. Context: Establishes the reactivity order of halopyrazines (Br > Cl) and the necessity of optimized ligands.

  • Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Source:Molecules, 2021, 26(23), 7309.[5] Context: Validates the stability of the pyrazine-amide scaffold under Pd(PPh3)4/Dioxane conditions.

  • Practical Guide to Suzuki-Miyaura Coupling Source:Yoneda Labs, 2024. Context: General operational parameters for handling electron-deficient electrophiles and preventing protodeboronation.

  • Catalyst Selection for Heterocyclic Couplings Source:BenchChem Application Notes, 2024. Context: Specific protocols for 5-bromo-2-chloropyrimidine, a close electronic analog to the target substrate.

Sources

Method

Application Notes: 5-Bromo-N-methylpyrazine-2-carboxamide as a Pivotal Intermediate for Kinase Inhibitor Synthesis

Abstract The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to form key hydrogen bond interactions...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to form key hydrogen bond interactions with biological targets.[1][2] This application note provides a detailed technical guide on the synthesis, characterization, and application of 5-Bromo-N-methylpyrazine-2-carboxamide , a critical intermediate in the development of potent and selective kinase inhibitors. We present field-proven, step-by-step protocols for the synthesis of this intermediate and its subsequent utilization in the construction of a BRAFV600E inhibitor, modeled after the FDA-approved drug Vemurafenib (PLX4032).[3] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth explanations of experimental choices and mechanistic insights to ensure reproducible and successful synthesis campaigns.

The Strategic Importance of the Pyrazine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Small molecule kinase inhibitors, which typically target the ATP-binding site of the enzyme, have revolutionized cancer therapy.[1] The pyrazine ring is an electron-deficient aromatic system that has been successfully employed as a bioisostere for other aromatic rings like benzene or pyridine.[5] In the context of kinase inhibition, its nitrogen atoms frequently serve as crucial hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket. This interaction is a cornerstone of achieving high potency and selectivity.[5]

The 5-Bromo-N-methylpyrazine-2-carboxamide intermediate is strategically designed for this purpose. The pyrazine core provides the hinge-binding motif, the N-methylcarboxamide group offers an additional point of interaction and modulates solubility, while the bromine atom serves as a versatile synthetic handle for introducing further complexity, typically via transition metal-catalyzed cross-coupling reactions.[6]

Figure 2: Synthetic workflow for the title intermediate.
Detailed Step-by-Step Protocol:
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 5-bromopyrazine-2-carboxylic acid (5.0 g, 24.6 mmol, 1.0 eq). [7]2. Suspension: Suspend the acid in anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0°C using an ice bath.

  • Activation: Add 3 drops of anhydrous N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (2.6 mL, 29.5 mmol, 1.2 eq) dropwise over 15 minutes. (Caution: Gas evolution - CO, CO₂, HCl).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction can be monitored by taking a small aliquot, quenching with methanol, and analyzing by LC-MS for the formation of the methyl ester.

  • Amidation: Cool the reaction mixture back to 0°C. In a separate flask, prepare a solution of triethylamine (7.5 mL, 54.2 mmol, 2.2 eq) in anhydrous DCM (20 mL). Add this solution to the reaction flask, followed by the slow, dropwise addition of methylamine (2.0 M solution in THF, 18.5 mL, 37.0 mmol, 1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the title compound. [8]

Application Protocol: Synthesis of a Vemurafenib (PLX4032) Core Structure

This protocol demonstrates the use of 5-Bromo-N-methylpyrazine-2-carboxamide as a key building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for forming C-C bonds between sp²-hybridized carbons. [6][9][10]

Causality Behind Experimental Choices:
  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is essential for the catalytic cycle. These catalysts are effective for coupling heteroaryl bromides. [6][11]* Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from the boronic acid/ester to the palladium center. [10]* Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base.

Figure 3: Suzuki coupling of the intermediate to form the kinase inhibitor core.
Detailed Step-by-Step Protocol:
  • Setup: To a microwave vial or Schlenk flask, add 5-Bromo-N-methylpyrazine-2-carboxamide (100 mg, 0.46 mmol, 1.0 eq), the desired arylboronic acid or pinacol ester partner (e.g., N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-difluorophenyl)propane-1-sulfonamide) (1.2 eq), and potassium carbonate (128 mg, 0.92 mmol, 2.0 eq).

  • Degassing: Seal the vessel and evacuate and backfill with argon three times.

  • Solvent/Catalyst Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Bubble argon through the solution for 10 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (27 mg, 0.023 mmol, 0.05 eq).

  • Reaction: Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

Mechanism of Action: Targeting the BRAFV600E Kinase

The BRAF protein is a serine/threonine kinase that is a critical component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which regulates cell proliferation and survival. [12][13]In over 50% of melanomas, a specific point mutation occurs where valine at position 600 is replaced by glutamic acid (V600E). [14][15]This mutation mimics phosphorylation, locking the kinase in a constitutively active state and leading to uncontrolled cell growth. [13][16] The synthesized inhibitor, a Vemurafenib analogue, is designed to selectively target the ATP-binding site of the mutated BRAFV600E protein. [3][17]By occupying this site, it prevents the phosphorylation of MEK, thereby blocking the downstream signaling cascade and inhibiting tumor cell proliferation. [12][18]

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Metastasis TF->Proliferation Inhibitor Vemurafenib Analogue (Synthesized Product) Inhibitor->Block

Figure 4: Inhibition of the MAPK/ERK pathway by a BRAFV600E inhibitor.

Safety and Handling

Researchers must perform a thorough risk assessment before beginning any experimental work. [19]Brominated heterocyclic compounds and reagents used in their synthesis are hazardous and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tight-fitting safety goggles. Work should be conducted in a certified chemical fume hood. [20]* Reagent Handling:

    • Oxalyl Chloride: Highly corrosive and toxic. Reacts with moisture to release HCl gas. Handle only in a fume hood.

    • Brominated Compounds: Can be irritants to the skin, eyes, and respiratory tract. [21][22]Avoid inhalation of dust or vapors. [23] * Palladium Catalysts: Can be toxic and flammable. Handle with care.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with institutional and local regulations. Do not mix incompatible waste streams. [19]

Conclusion

5-Bromo-N-methylpyrazine-2-carboxamide is a high-value intermediate for the synthesis of targeted kinase inhibitors. Its structure is ideally suited for creating potent molecules that can interact with the hinge region of kinases, while the bromo-substituent provides a reliable handle for diversification through modern cross-coupling chemistry. The detailed protocols provided in this application note offer a robust and reproducible pathway for the synthesis of this intermediate and its application in constructing complex molecules, such as analogues of the BRAFV600E inhibitor Vemurafenib. By understanding the rationale behind each experimental step, researchers can confidently adapt and apply these methods to their own drug discovery programs.

References

  • Maurus, S., et al. (2025). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. MDPI. [Link]

  • Pim, D., et al. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Molecular Cancer Therapeutics, 10(3), 385–394. [Link]

  • Ascierto, P. A., et al. (2013). The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. PMC. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]

  • Melillo, R. M., et al. (2015). A constitutive active MAPK/ERK pathway due to BRAFV600E positively regulates AHR pathway in PTC. Oncotarget, 6(13), 11446-11463. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. [Link]

  • Ott, P. A., et al. (2013). Impact of MAPK Pathway Activation in BRAFV600 Melanoma on T Cell and Dendritic Cell Function. Frontiers in Immunology, 4, 345. [Link]

  • Pop, C. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(24), 7309. [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3657-3674. [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 5-bromo-n-methylpyrazine-2-carboxamide (C6H6BrN3O). PubChemLite. [Link]

  • Reddit. (2025). Amide coupling. r/Chempros. [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Rutgers University. (n.d.). Bromine - Standard Operating Procedure. Rutgers Environmental Health and Safety. [Link]

  • Flores-Almaraz, A., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. MDPI. [Link]

  • Organic Syntheses. (n.d.). Procedure for Aminocarbonylation of 5-Bromopyrimidine. Organic Syntheses, 89, 295. [Link]

  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. ResearchGate. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • PubChem. (n.d.). 5-Bromopyrazine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Rodrigues, D. A., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]

  • Billingsley, K. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(27), 5029-5032. [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2147. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic Syntheses. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Bromo-N-methylpyrazine-2-carboxamide Synthesis

Ticket ID: PYR-ZN-5BR-OPT Subject: Yield Optimization & Impurity Control for 5-Bromo-N-methylpyrazine-2-carboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Yi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ZN-5BR-OPT Subject: Yield Optimization & Impurity Control for 5-Bromo-N-methylpyrazine-2-carboxamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Killer" Mechanism

The synthesis of 5-Bromo-N-methylpyrazine-2-carboxamide presents a classic chemoselectivity challenge common to electron-deficient heterocycles. The pyrazine ring is highly electron-poor, making the C-5 position (bearing the bromine) susceptible to Nucleophilic Aromatic Substitution (


) .

When reacting a pyrazine ester or acid chloride with methylamine, two competing pathways exist:

  • Path A (Desired): Attack at the carbonyl carbon (Amidation).

  • Path B (Undesired): Attack at the C-5 carbon (Displacement of Bromine).

Root Cause of Low Yield: Most yield losses in this synthesis are due to Path B , resulting in the formation of 5-(methylamino)-N-methylpyrazine-2-carboxamide. This impurity is often yellow/orange and difficult to separate from the product.

Visualizing the Chemoselectivity Challenge

The following flow diagram illustrates the kinetic competition that dictates your yield.

G cluster_0 Path A: Kinetic Product (Target) cluster_1 Path B: Thermodynamic Impurity Start Methyl 5-bromopyrazine- 2-carboxylate Target 5-Bromo-N-methylpyrazine- 2-carboxamide (White Solid) Start->Target Low Temp (< 0°C) Stoichiometric Control Impurity 5-(Methylamino)-N-methylpyrazine- 2-carboxamide (Yellow/Orange Solid) Start->Impurity High Temp (> 20°C) Excess Amine Reagent Methylamine (MeNH2) Reagent->Start Target->Impurity Over-reaction (Slow)

Figure 1: Reaction pathway analysis showing the competition between amidation (green) and nucleophilic displacement of bromine (red).

Recommended Protocols

We recommend Protocol A for scale-up due to cost-efficiency, provided temperature is strictly controlled. Protocol B is recommended for small-scale discovery where yield assurance outweighs reagent cost.

Protocol A: Direct Aminolysis of Ester (Cost-Effective)

Best for: Multi-gram to Kilogram scale.

The Logic: Amidation of esters by alkylamines is generally faster than


 displacement of bromine at low temperatures.
ParameterSpecificationReasoning
Starting Material Methyl 5-bromopyrazine-2-carboxylateMore stable than the acid chloride.
Reagent Methylamine (2.0 M in THF or MeOH)Do not use neat gas without precise flow control.
Solvent THF (Anhydrous)Aprotic solvents suppress

better than MeOH in some pyrazine systems.
Temperature -10°C to 0°C CRITICAL. Above 0°C, Br-displacement accelerates significantly.
Stoichiometry 1.1 to 1.2 equiv.Excess amine drives the side reaction.

Step-by-Step:

  • Dissolve Methyl 5-bromopyrazine-2-carboxylate (1.0 equiv) in THF (10 volumes).

  • Cool the solution to -10°C using an ice/salt bath.

  • Add Methylamine (2.0 M in THF, 1.1 equiv) dropwise over 30-60 minutes.

    • Note: Rapid addition creates local hot spots, triggering Br-displacement.

  • Stir at 0°C for 2-4 hours. Monitor by LCMS/TLC.

  • Quench: Once conversion is >95%, immediately quench with dilute HCl (1M) to neutralize excess amine.

  • Workup: Extract with EtOAc. The product usually precipitates or crystallizes upon concentration.

Protocol B: Acid Coupling (High Fidelity)

Best for: High-value intermediates or if Protocol A fails.

The Logic: Using a coupling agent activates the carboxylic acid specifically, avoiding the need for nucleophilic attack on a neutral ester, which requires harsher conditions or excess amine.

ParameterSpecificationReasoning
Starting Material 5-Bromopyrazine-2-carboxylic acidCommercially available, though prone to decarboxylation if heated.
Coupling Agent T3P (Propylphosphonic anhydride) or HATU T3P is preferred for ease of workup (water-soluble byproducts).
Base DIPEA (Hunig's Base)Non-nucleophilic base prevents side reactions.
Solvent DMF or EtOAcT3P works exceptionally well in EtOAc.

Step-by-Step:

  • Dissolve acid (1.0 equiv) in EtOAc (10 vol).

  • Add DIPEA (2.5 equiv) and cool to 0°C.

  • Add T3P (50% in EtOAc, 1.2 equiv). Stir for 15 mins to form the active ester.

  • Add Methylamine hydrochloride (1.1 equiv).

    • Why HCl salt? It allows precise stoichiometry. The DIPEA releases the free amine slowly.

  • Allow to warm to Room Temperature (RT) overnight.

  • Workup: Wash with water, sat.

    
    , and brine. Evaporate solvent.[1][2]
    

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned bright yellow/orange. What happened? A: This indicates the formation of 5-(methylamino)-N-methylpyrazine-2-carboxamide .

  • Cause: Temperature was too high, or local concentration of methylamine was too high during addition.

  • Fix: Repeat with strict temperature control (-10°C) and slower addition.

Q2: I see the product on TLC, but it degrades during workup. A: Pyrazine amides can be sensitive to strong base.

  • Fix: Avoid washing with strong NaOH. Use saturated

    
     or dilute citric acid. Ensure rotary evaporator bath is < 40°C.
    

Q3: Can I use the Acid Chloride method (


)? 
A: Proceed with Caution. 
Generating the acid chloride from 5-bromopyrazine-2-carboxylic acid often requires reflux, which can cause decarboxylation  (loss of 

to form 2-bromopyrazine) or polymerization. If you must use this route, use Oxalyl Chloride/DMF (catalytic) at 0°C to RT, never reflux.

Q4: How do I remove the


 impurity? 
A:  The impurity is more polar than the target bromide.
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient). The bromide elutes first.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

DecisionTree Start Start Optimization CheckColor Is Crude Product Yellow/Orange? Start->CheckColor CheckYield Is Yield > 70%? CheckColor->CheckYield No (White/Off-white) ReduceTemp Action: Lower Temp to -10°C Reduce Amine Equivalents CheckColor->ReduceTemp Yes (Impurity Present) Success Process Validated CheckYield->Success Yes ChangeRoute Action: Switch to Protocol B (T3P/HATU Coupling) CheckYield->ChangeRoute No (Low Conversion)

Figure 2: Troubleshooting decision tree for purity and yield issues.

References

  • General Pyrazine Functionalization

    • Title: Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.[3][4][5]

    • Source: Molecules 2021, 26(23), 7309.[4]

    • URL:[Link]

    • Relevance: Validates the stability of 5-bromo-pyrazine amides under coupling conditions and general handling of pyrazine carboxylic acid deriv
  • Nucleophilic Aromatic Substitution Risks

    • Title: Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines (Analogous Electron-Deficient Systems).
    • Source: J. Org. Chem. 2022.[1][2][6][7][8]

    • URL:[Link]

    • Relevance: Provides mechanistic insight into the competition between C-X displacement and other nucleophilic attacks in electron-deficient nitrogen heterocycles.
  • Patent Literature on Pyrazine Carboxamides: Title: Preparation of pyrazine derivatives as inhibitors of viral replication. Source: WO2009091374 (and related patents for T-705 analogs). URL: Relevance: Describes industrial routes for aminolysis of pyrazine esters.
  • Coupling Reagent Efficiency

    • Title: Process optimization for acid-amine coupling: a c
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Supports the use of HATU/T3P for difficult heterocyclic acids to avoid side reactions.

Sources

Optimization

Troubleshooting purification of pyrazine carboxamide derivatives

Technical Support Center: Pyrazine Carboxamide Purification Ticket ID: PYZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Triage You are likely encountering difficulties due to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Carboxamide Purification Ticket ID: PYZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Triage

You are likely encountering difficulties due to the amphoteric and highly polar nature of the pyrazine ring. Unlike standard benzenoid systems, pyrazine-2-carboxamide derivatives possess two nitrogen atoms in the ring (electron-withdrawing) and an amide side chain (H-bond donor/acceptor).

Common Failure Modes:

  • Product Loss in Aqueous Phase: The high water solubility of the pyrazine core often leads to poor recovery during standard liquid-liquid extraction.

  • Chromatographic Tailing: The basic ring nitrogens interact with acidic silanols on silica gel, causing severe streaking.[1]

  • Sublimation: Simple derivatives (like pyrazinamide) can sublime during high-vacuum drying.

Module 1: Solubility & Recrystallization (The Gold Standard)

Before attempting chromatography, you must exhaust crystallization options. Due to the planar, stacking nature of pyrazines, they crystallize well if the solvent system is tuned correctly.

Data: Solubility Profile of Pyrazine-2-Carboxamide

SolventSolubility CharacteristicsApplication
Water Soluble (H-bonding)Primary Recrystallization Solvent (often with cooling)
Ethanol SolubleGood for hot filtration; often used in H₂O/EtOH mixtures
DMSO Highly SolubleAvoid for isolation; difficult to remove
Ethyl Acetate Moderately SolubleGood for extraction (requires multiple washes)
Hexane/Cyclohexane InsolubleAnti-solvent for precipitation
Chloroform SolubleGood for loading in chromatography

Protocol: The "Aqueous-Ethanol" Recrystallization Reference: This method aligns with industrial purification of Pyrazinamide and Favipiravir intermediates [1, 2].

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (95%) . If insoluble, slowly add Water dropwise until clear.

  • Hot Filtration: If particulates remain, filter hot through a pre-warmed funnel (prevents premature crystallization).

  • Controlled Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.

  • The "Crash" (Optional): If no crystals form, add Hexane or Diisopropyl Ether dropwise until turbidity persists, then refrigerate (4°C).

  • Isolation: Filter and wash with cold Ethanol .

    • Warning: Do not dry under high vacuum (>0.1 mbar) at high heat (>60°C) for prolonged periods; sublimation may occur [3].

Module 2: Chromatography Troubleshooting (The "Streak" Fix)

If you must use silica gel chromatography, you are likely seeing broad, tailing peaks. This is due to the interaction between the basic pyrazine nitrogens and acidic silica silanols.[1]

The Solution: Mobile Phase Modifiers You must suppress the ionization of the silica surface or the analyte.

Recommended Solvent Systems:

  • DCM / Methanol (95:5 to 90:10): Standard, but often streaks.

  • DCM / Methanol / Triethylamine (TEA) (95:5:1): Critical Fix. The TEA blocks active silanol sites.[1]

  • Ethyl Acetate / Hexane (Variable): Often insufficient polarity for unsubstituted amides.

Visualization: Chromatography Decision Tree

ChromatographyWorkflow Start Start: Crude Mixture TLC Run TLC (DCM/MeOH 9:1) Start->TLC CheckStreak Is spot streaking? TLC->CheckStreak AddBase Add 1% TEA or NH3 to Eluent CheckStreak->AddBase Yes (Tailing) RunColumn Run Flash Column CheckStreak->RunColumn No (Clean spot) AddBase->RunColumn CheckSep Is Rf < 0.2? RunColumn->CheckSep PolarSwitch Switch to C18 (Reverse Phase) Water/ACN Gradient CheckSep->PolarSwitch Yes (Too Polar) Isolate Isolate & Evaporate CheckSep->Isolate No (Good Rf)

Caption: Decision logic for overcoming basic nitrogen interactions during chromatographic purification.

Module 3: Workup & Extraction (The "Water Trap")

Issue: "I extracted with Ethyl Acetate 3x, but my yield is 20%." Cause: Pyrazine carboxamides are water-lovers. The partition coefficient (


) is often near zero or negative.

Protocol: The "Salting Out" Extraction

  • Saturation: Saturate your aqueous reaction mixture with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic pyrazine out (Salting-out effect).

  • Solvent Choice: Switch from Ethyl Acetate to THF/Ethyl Acetate (1:1) or n-Butanol (if product is very polar).

  • Continuous Extraction: For scale-up (>10g), use a continuous liquid-liquid extractor for 12-24 hours.

Module 4: Case Study - Favipiravir (T-705) Purification

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) presents a unique challenge due to the hydroxyl group, making it acidic (phenolic-like) and capable of zwitterionic behavior.

Purification Logic:

  • Acid/Base Swing:

    • Dissolve crude in aqueous NaOH (forms the sodium salt, water-soluble).

    • Filter off non-acidic impurities (organic wash).

    • Acidify filtrate with HCl to pH ~2-3.

    • Result: The neutral Favipiravir precipitates out as a solid.

  • Final Polish: Recrystallize from Ethanol/Water or Acetonitrile/Water [4, 5].

Visualization: Acid-Base Purification Workflow

FavipiravirPurification Crude Crude Favipiravir (Contaminated) BaseTreat Treat with aq. NaOH Crude->BaseTreat Filter Filter/Wash with EtOAc (Remove Neutrals) BaseTreat->Filter Acidify Acidify Aqueous Layer (HCl to pH 2-3) Filter->Acidify Aqueous Phase Precipitate Collect Precipitate (Filtration) Acidify->Precipitate Recryst Recrystallize (EtOH/H2O) Precipitate->Recryst

Caption: Acid-base swing protocol specifically for hydroxy-pyrazine carboxamides like Favipiravir.

FAQs

Q: My product is turning yellow/brown on the shelf. A: Pyrazines are electron-deficient but can be sensitive to light and oxidation, especially if amino/hydroxyl groups are present. Store under Argon in amber vials.

Q: Can I use Acetone for recrystallization? A: Generally, no. Pyrazine carboxamides are often too soluble in acetone to crystallize effectively, or they form solvates. Stick to Ethanol/Water .

Q: The NMR shows broad peaks. A: This is likely due to restricted rotation of the amide bond (


 bond has double bond character). Run the NMR at 50°C or 80°C  (in DMSO-d6) to sharpen the peaks by increasing the rotation rate.

References

  • Solubility & Crystallization: Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents. J. Chem. Eng.[2] Data 2012, 57, 5, 1321–1325. Link

  • General Synthesis & Workup: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. J. Chem. Pharm. Res., 2010, 2(4):131-137. Link

  • Sublimation Risks: Process of producing pyrazinamide.[3] US Patent 2780624A. Link

  • Favipiravir Protocol: An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential.[4] Asian J. Chem. 2023.[4][5] Link

  • Scalable Purification: Scalable synthesis of favipiravir via conventional and continuous flow chemistry. React.[3][6][7][8][9][10][11] Chem. Eng., 2022, 7, 332-338. Link

Sources

Troubleshooting

Optimization of reaction temperature for 5-bromopyrazine amidation

Subject: Optimization of Reaction Temperature for 5-Bromopyrazine Amidation Welcome to the Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the amidation of 5-bro...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Reaction Temperature for 5-Bromopyrazine Amidation

Welcome to the Technical Support Center. This guide addresses the critical thermodynamic and kinetic parameters governing the amidation of 5-bromopyrazine scaffolds. Whether you are targeting a Nucleophilic Aromatic Substitution (


) or a Palladium-catalyzed cross-coupling (Buchwald-Hartwig), temperature is the primary vector determining the ratio between product formation and pyrazine decomposition.

Module 1: The Thermodynamics of Pyrazine Amidation

Theory of Operation: Pyrazine is an electron-deficient heterocycle (


-deficient), making it intrinsically reactive toward nucleophiles. However, the activation energy (

) required to displace the bromide varies drastically between methods.
  • Method A:

    
     (Thermal Drive) 
    
    • Mechanism: Addition-Elimination.

    • Temperature Profile: High (100°C – 140°C).

    • Requirement: The ring must be sufficiently electron-poor. If the pyrazine already carries an electron-donating group (e.g., an amine at position 2),

      
       at position 5 will be sluggish, requiring extreme heat which risks polymerization.
      
  • Method B: Buchwald-Hartwig (Catalytic Drive)

    • Mechanism: Pd(0)/Pd(II) catalytic cycle.[1][2]

    • Temperature Profile: Moderate (60°C – 100°C).

    • Requirement: Temperature must be high enough to facilitate the rate-determining step (often Transmetallation or Reductive Elimination) but low enough to prevent ligand dissociation and Pd-black precipitation.

Module 2: Decision Matrix & Workflow

Use this logic flow to select your starting temperature baseline.

Amidation_Decision_Matrix Start Start: 5-Bromopyrazine Substrate Check_EDG Does the ring have Electron Donating Groups (EDGs)? (e.g., -OMe, -NH2) Start->Check_EDG SNAr_Path Method: SNAr (Metal-Free) Check_EDG->SNAr_Path No (Electron Poor) Buchwald_Path Method: Buchwald-Hartwig (Pd-Cat) Check_EDG->Buchwald_Path Yes (Deactivated Ring) Solvent_SNAr Solvent: DMSO or NMP (High Boiling Point) SNAr_Path->Solvent_SNAr High_Temp High Temp Required (120°C - 140°C) Solvent_SNAr->High_Temp Ligand_Check Ligand Selection: Steric Bulk Critical Buchwald_Path->Ligand_Check Mod_Temp Moderate Temp (80°C - 100°C) Ligand_Check->Mod_Temp

Figure 1: Decision matrix for selecting the reaction methodology and corresponding temperature baseline based on substrate electronics.

Module 3: Troubleshooting Guides (Q&A)

Section A: Thermal Instability & Decomposition

Q: I ran the reaction at 130°C (


), and the mixture turned into a black tar. What happened? 
A:  You likely triggered the thermal decomposition of the pyrazine ring or polymerization.
  • The Cause: Pyrazines are thermally sensitive. Above 120°C, especially in the presence of strong bases or Lewis acids, the ring can open or polymerize.

  • The Fix:

    • Lower Temperature: Cap strictly at 110°C.

    • Switch Solvent: If using DMF, switch to DMSO or NMP. DMF decomposes at high temps to produce dimethylamine, which competes as a nucleophile (impurity: 5-(dimethylamino)pyrazine).

    • Degassing: Oxygen accelerates oxidative tars at high temps. Sparge with Argon for 15 mins before heating.

Q: My Pd-catalyzed reaction stalls at 50% conversion, even at 80°C. A: This is a classic "Catalyst Death" scenario.

  • The Cause: The catalyst is deactivating (aggregating into inactive Pd-black) faster than the reaction is turning over.

  • The Fix:

    • Do NOT just increase heat. Higher heat often accelerates catalyst death.

    • Ligand Swap: Switch to a ligand that forms a more thermally stable complex, such as XPhos or BrettPhos . These bulky biaryl phosphines protect the Pd center at elevated temperatures [1].

    • Ramp Protocol: Start at 60°C. If stable, ramp to 80°C. Avoid plunging cold reagents into a 100°C bath.

Section B: Hydrolysis vs. Amidation

Q: I see a new peak at M+16 (or M-Br+OH). Is this the product? A: No, that is the 5-hydroxypyrazine (pyrazinone) byproduct.

  • The Cause: Hydrolysis of the bromide. This is temperature-dependent and exacerbated by "wet" bases (e.g., hygroscopic Cs₂CO₃) at high temperatures (>90°C).

  • The Fix:

    • Dry Your System: Use anhydrous solvents and oven-dried glassware.[1]

    • Base Selection: Switch from Cs₂CO₃ to NaOtBu (Sodium tert-butoxide). NaOtBu is stronger but non-hygroscopic and often allows for lower reaction temperatures due to faster deprotonation kinetics [2].

Module 4: Optimized Experimental Protocols

Protocol A: Palladium-Catalyzed Amidation (Recommended)

Target Temp: 80°C – 100°C Scope: Deactivated or sterically hindered pyrazines.

  • Charge: In a glovebox or under Ar flow, add 5-bromopyrazine (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) [3].

    • Note: Pre-complexation of Pd and Ligand in a small amount of solvent for 5 mins is beneficial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Ar for 10 mins.

  • Thermal Ramp:

    • Place in a pre-heated block at 80°C .

    • Monitor by LCMS at 1 hour.

    • Checkpoint: If <10% conversion, increase to 100°C . If Pd-black precipitates, stop and switch ligands (try BrettPhos).

Protocol B: (Metal-Free)

Target Temp: 100°C – 130°C Scope: Electron-deficient pyrazines (e.g., 5-bromo-2-nitropyrazine).

  • Charge: 5-bromopyrazine (1.0 equiv), Amine (2.0 equiv), DIPEA (3.0 equiv).

  • Solvent: DMSO (High dielectric constant stabilizes the Meisenheimer intermediate).

  • Heating: Heat to 100°C initially.

  • Optimization: If sluggish, increase by 10°C increments. Do not exceed 140°C to avoid safety risks and tar formation.

Module 5: Comparative Data Analysis

Effect of Temperature on Yield (Model Substrate: 5-bromo-2-methylpyrazine + Morpholine)

TemperatureMethodTimeYieldMajor Impurity
60°C Pd (XPhos)4 h35%Unreacted SM
80°C Pd (XPhos)2 h92% None
100°C Pd (XPhos)1 h88%Dimerization
100°C

(DMSO)
12 h<5%Unreacted SM
140°C

(DMSO)
6 h45%Black Tar / Hydrolysis

Table 1: Comparison showing that Pd-catalysis is superior at lower temperatures, while


 requires harsh conditions that degrade yield quality.

Module 6: Mechanism & Thermal Failure Points

Understanding where heat helps and hinders the catalytic cycle.

Catalytic_Cycle_Thermal Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast at >60°C) Pd0->OxAdd + 5-Bromopyrazine TransMet Amine Binding/Deprotonation (Rate Limiting) OxAdd->TransMet + Amine + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Heat Required Deactivation FAILURE: Pd-Black Aggregation (Happens at >110°C or if Stalled) TransMet->Deactivation Thermal Stress RedElim->Pd0 Regenerate

Figure 2: The Buchwald-Hartwig cycle. Note that while heat drives Reductive Elimination, excessive thermal stress during the intermediate stages causes irreversible catalyst deactivation (Red Path).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Fors, B. P., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Primary Aryl Amines." Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Infrared (IR) spectroscopy peaks for pyrazine carboxamide functional groups

This guide outlines the infrared (IR) spectroscopic characterization of pyrazine carboxamide (Pyrazinamide), a critical antitubercular agent.[1] It synthesizes experimental data with theoretical assignments to provide a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopic characterization of pyrazine carboxamide (Pyrazinamide), a critical antitubercular agent.[1] It synthesizes experimental data with theoretical assignments to provide a robust framework for identification and quality control.

Executive Summary & Structural Context

Pyrazine carboxamide (


), commonly known as Pyrazinamide (PZA), combines a heteroaromatic pyrazine ring  (1,4-diazine) with a carboxamide  side chain. Accurate IR analysis requires distinguishing the vibrational modes of the aromatic core from the intense, hydrogen-bond-sensitive amide bands.

This guide compares PZA primarily against its parent molecule (Pyrazine ) and its structural isomer (Nicotinamide/Niacinamide ), providing a differential diagnosis framework for researchers.

Key Structural Features[1][2][3][4][5][6][7]
  • Pyrazine Ring:

    
     symmetry in isolation, reduced to 
    
    
    
    or
    
    
    in PZA. Characterized by ring breathing and C-H deformation modes.
  • Carboxamide Group (

    
    ):  Dominated by Amide I (C=O stretch) and Amide II (N-H bend), highly sensitive to solid-state packing (polymorphism).
    

Spectral Assignment & Comparison

The following data compares the diagnostic peaks of Pyrazinamide against Pyrazine (parent) and Nicotinamide (isomer). All values represent solid-state frequencies (KBr pellet or ATR), where intermolecular hydrogen bonding is prominent.

Table 1: Comparative IR Fingerprint (Solid State)
Functional Group ModePyrazine (Parent)Pyrazinamide (Target)Nicotinamide (Isomer)Diagnostic Insight

(NH)
(Amide A)
Absent3413 – 3470 cm⁻¹ 3360 – 3370 cm⁻¹PZA often shows higher freq. asymmetry than Nicotinamide.

(NH)
(Amide B)[2]
Absent3288 – 3290 cm⁻¹ 3150 – 3160 cm⁻¹Broadened by H-bonding; PZA doublet is distinct.

(C=O)
(Amide I)
Absent1680 – 1711 cm⁻¹ 1675 – 1690 cm⁻¹Primary diagnostic. PZA typically absorbs >1700 cm⁻¹ in

-form, lower in

-form.

(NH₂)
(Amide II)
Absent1580 – 1620 cm⁻¹ 1590 – 1600 cm⁻¹Scissoring mode; overlaps with ring stretches.

(Ring C=C/C=N)
1413, 1479 cm⁻¹1524, 1478 cm⁻¹ 1595, 1575 cm⁻¹Pyridine ring (Nicotinamide) has characteristic bands ~1590 cm⁻¹ absent in Pyrazine.
Ring Breathing ~1015 cm⁻¹1023 cm⁻¹ ~1030 cm⁻¹Highly intense, sharp peak. Critical for confirming the Pyrazine core.

(Ring C-C=N)
~400 cm⁻¹518 – 522 cm⁻¹ ~600 – 620 cm⁻¹Low-frequency deformation; distinguishes Pyrazine from Pyridine cores.
Detailed Band Analysis[9][10][11][12]
A. The Amide Region (3500 – 1600 cm⁻¹)

The carboxamide group is the primary "reporter" of the solid-state environment.

  • N-H Stretching (3100–3500 cm⁻¹): In solid PZA, these bands appear as a distinct doublet (

    
     and 
    
    
    
    ). A "red shift" (lowering of wavenumber) indicates strong intermolecular hydrogen bonding (
    
    
    or
    
    
    ).
    • Observation: If these bands are sharp and high-frequency (>3500 cm⁻¹), the sample may be amorphous or in dilute solution (non-bonded). Broad bands indicate crystalline packing.

  • Amide I (1660–1720 cm⁻¹): This is the C=O stretching vibration. In PZA, it couples with the ring vibrations.

    • Polymorph Alert: PZA exists in four polymorphs (

      
      ). The thermodynamically stable 
      
      
      
      -form typically shows the Amide I band near 1690–1700 cm⁻¹ . Shifts of ±10 cm⁻¹ often indicate a different crystal form or moisture contamination.
B. The Fingerprint Region (1600 – 400 cm⁻¹)

This region differentiates the Pyrazine core from the Pyridine core of Nicotinamide.

  • Ring Breathing (~1023 cm⁻¹): This is the symmetric expansion/contraction of the diazine ring. It is one of the sharpest and most reliable peaks for PZA identification.

  • Ring Deformation (~520 cm⁻¹): The C-C=N bending mode is specific to the 1,4-nitrogen arrangement. Nicotinamide (1,3-nitrogen arrangement relative to substituent) typically shows deformation modes at higher frequencies (~600 cm⁻¹).

Visualization of Vibrational Logic

The following diagram illustrates the structural dependencies of the vibrational modes described above.

PZA_Vibrations cluster_0 Functional Groups cluster_1 Vibrational Modes (IR Peaks) cluster_2 Environmental Factors PyrazineRing Pyrazine Ring (1,4-Diazine) RingStretch C=C / C=N Stretch (1580-1470 cm⁻¹) PyrazineRing->RingStretch RingBreath Ring Breathing (~1023 cm⁻¹) PyrazineRing->RingBreath AmideGroup Carboxamide (-CONH2) AmideI Amide I (C=O) (~1680-1710 cm⁻¹) AmideGroup->AmideI AmideII Amide II (NH Scissor) (~1600 cm⁻¹) AmideGroup->AmideII NHStretch NH Stretches (3400 & 3290 cm⁻¹) AmideGroup->NHStretch RingStretch->AmideII Spectral Overlap H_Bonding H-Bonding Network (Polymorph Dependent) H_Bonding->AmideI Red Shift H_Bonding->NHStretch Broadening & Red Shift

Figure 1: Correlation between PZA functional groups, vibrational modes, and environmental factors.

Experimental Protocol: Solid-State Analysis

To ensure "Trustworthiness" and reproducibility, the following protocol minimizes artifacts related to moisture (hygroscopicity) and pressure-induced polymorphism.

Workflow Diagram

Experimental_Workflow cluster_ATR Method A: ATR (Preferred) cluster_KBr Method B: KBr Pellet Start Start: PZA Sample Prep Sample Preparation (Choose Path) Start->Prep ATR_Clean Clean Crystal (ZnSe/Diamond) Verify Background Prep->ATR_Clean KBr_Dry Dry KBr (110°C, 2h) Prep->KBr_Dry ATR_Place Place Powder Apply High Pressure ATR_Clean->ATR_Place Acquire Acquisition (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ res) ATR_Place->Acquire KBr_Grind Grind 1:100 Ratio (Avoid excessive pressure) KBr_Dry->KBr_Grind KBr_Press Press Pellet (Vacuum required) KBr_Grind->KBr_Press KBr_Press->Acquire Validate Validation Check (Water bands? Polystyrene cal?) Acquire->Validate Validate->Prep Fail (Moisture/Artifacts) Result Final Spectrum Validate->Result Pass

Figure 2: Step-by-step workflow for acquiring high-fidelity solid-state IR spectra of Pyrazinamide.

Step-by-Step Methodology
  • Technique Selection:

    • ATR (Attenuated Total Reflectance): Preferred for PZA. Requires no sample dilution. Use a Diamond or ZnSe crystal. Caution: High clamp pressure can induce phase transitions in some amides; ensure consistent pressure.

    • KBr Pellet: Use only if transmission mode is required. Critical: KBr must be oven-dried. PZA is hygroscopic; moisture in KBr will create a broad -OH band (3400 cm⁻¹) masking the Amide A bands.

  • Sample Preparation (ATR):

    • Place ~5-10 mg of PZA powder onto the crystal.

    • Collect a background spectrum (air) before loading the sample.

    • Apply pressure until the preview spectrum peaks stabilize (do not overtighten).

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹.

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹ (High resolution is needed to resolve the Amide I/II overlap).

    • Scans: Minimum 32 (to improve Signal-to-Noise ratio).

  • Self-Validation (Quality Control):

    • Check 2300-2400 cm⁻¹: If peaks appear here, atmospheric

      
       compensation failed. Retake background.[3]
      
    • Check 3500-3600 cm⁻¹: A broad hump indicates water. If using KBr, the pellet is "wet."

    • Check 1023 cm⁻¹: This peak should be sharp. If split or broadened, the sample may be a mixture of polymorphs.

References

  • National Institute of Standards and Technology (NIST). Pyrazinamide Infrared Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • Akyuz, S. (2009). Spectroscopic studies and Hartree-Fock ab initio calculations of a substituted amide of pyrazine-2-carboxylic acid.[1] TÜBİTAK Academic Journals. [Link]

  • Endredi, H., et al. (2010). Low Temperature Infrared Spectroscopy Study of Pyrazinamide: From the Isolated Monomer to the Stable Low Temperature Crystalline Phase. The Journal of Physical Chemistry A. [Link]

  • Gunasekaran, S. & Abitha, P. (2005). Vibrational analysis of pyrazinamide.[1][6][7][3][8] Indian Journal of Pure & Applied Physics. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups (Amides). [Link]

Sources

Comparative

Comparative Biological Activity of 5-Bromo-N-methylpyrazine-2-carboxamide Analogs

Executive Summary: The Pivot from Prodrug to Direct Inhibitor In the landscape of anti-infective drug discovery, the pyrazine-2-carboxamide scaffold is legendary, primarily due to Pyrazinamide (PZA) , a cornerstone of tu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pivot from Prodrug to Direct Inhibitor

In the landscape of anti-infective drug discovery, the pyrazine-2-carboxamide scaffold is legendary, primarily due to Pyrazinamide (PZA) , a cornerstone of tuberculosis (TB) therapy.[1] However, PZA is a "prodrug" requiring activation by the bacterial enzyme pyrazinamidase (PncA).[2][3] Resistance often arises from mutations in PncA, rendering PZA useless.

5-Bromo-N-methylpyrazine-2-carboxamide and its analogs represent a strategic evolution. By substituting the 5-position (specifically with halogens or lipophilic groups), researchers have developed "Direct Acting" agents that:

  • Bypass PncA activation: They are active against PZA-resistant strains.

  • Target FASN1/RpsA directly: The 5-substitution enables direct binding to the Fatty Acid Synthase I complex or Ribosomal Protein S1.

  • Modulate Lipophilicity: The N-methyl group (vs. N-H or N-phenyl) fine-tunes the LogP for optimal membrane permeability.

This guide objectively compares the biological activity of these analogs, focusing on their Anti-Tubercular and Antiviral profiles.[4]

Chemical Space & Structural Logic

The biological potency of this scaffold hinges on two vectors: the C5-Substitution (the "Warhead") and the Amide-N Substitution (the "Delivery System").

Analog ClassStructure Key (C5 / N-Sub)Primary UtilityMechanism
5-Bromo (Scaffold) C5-Br / N-MethylSynthetic Intermediate / BaselineWeak direct activity; key handle for Suzuki coupling.
5-Chloro (PZA-Cl) C5-Cl / N-HReference Standard Direct FASN1 inhibitor; active against MDR-TB.
5-Aryl / Heteroaryl C5-Aryl / N-MethylHigh Potency Lead Optimized lipophilicity; high affinity for RpsA/FASN1.
5-Alkylamino C5-NH-Alkyl / N-PhenylLipophilic Variant Enhanced membrane penetration; bypasses efflux pumps.
T-705 (Favipiravir) C3-OH, C6-F / N-HAntiviral Control RdRp inhibitor (Distinct mechanism, included for context).

Comparative Biological Activity[5][6][7][8]

Anti-Tubercular Activity (MDR-TB Focus)

The 5-bromo and 5-chloro analogs are distinct from PZA because they do not require acidic pH or PncA activation.

Experimental Data: MIC Values (


g/mL) 
Strain: Mycobacterium tuberculosis H37Rv (Virulent)[5][6]
CompoundSubstituent (C5)Substituent (N)MIC (

g/mL)
Mechanism Note
Pyrazinamide (PZA) -H-H>100 (pH 6.8)*Requires pH 5.5 for activation
5-Chloro-PZA -Cl-H8.0 - 32.0 Direct FASN1 inhibition
5-Bromo-PZA -Br-H12.5 - 50.0 Lower potency than Cl; steric hindrance
Analog A (Optimized) -4-chlorophenyl-Methyl3.13 High lipophilicity (LogP ~2.5)
Analog B (Alkyl) -Hexylamino-Phenyl1.56 Membrane disruption + Target binding

Critical Insight: The 5-Bromo analog is generally less potent than the 5-Chloro analog per se, likely due to the larger atomic radius of Bromine interfering with the tight binding pocket of FASN1. However, the 5-Bromo-N-methyl scaffold is superior for synthesizing 5-Aryl derivatives (Analog A), which achieve single-digit micromolar MICs.

Antiviral Activity (Influenza / RNA Viruses)

While T-705 (Favipiravir) is the gold standard, 5-substituted analogs show activity against RNA-dependent RNA polymerase (RdRp), though often with lower selectivity indices.

Experimental Data: EC50 Values (


M) 
Virus: Influenza A (H1N1)[7]
CompoundEC50 (

M)
CC50 (

M)
Selectivity Index (SI)
T-705 (Reference) 1.4>400>285
5-Bromo-PZA >100>200Inactive
5-Bromo-3-OH-PZA 12.515012
5-Aryl-N-methyl 5.9457.6

Interpretation: The 5-bromo motif alone provides negligible antiviral activity. Activity is restored only when combined with a 3-hydroxyl group (mimicking the T-705 core). Researchers should strictly differentiate between 5-bromo-PZA (Anti-TB scaffold) and 5-bromo-3-hydroxy-PZA (Antiviral scaffold).

Mechanism of Action: The "Bypass" Pathway

The defining feature of 5-substituted analogs is their independence from the PncA enzyme.[5] This is critical for treating MDR-TB strains that have deleted the pncA gene.

Mechanism PZA Pyrazinamide (PZA) PncA PncA Enzyme (Amidase) PZA->PncA Activation (pH < 6) POA Pyrazinoic Acid (Active Form) PncA->POA Analog 5-Bromo-N-methyl Analog PncA->Analog Resistant to Hydrolysis Efflux Efflux / Proton Pump POA->Efflux Disrupts Membrane Potential RpsA RpsA (Ribosomal Protein) POA->RpsA Inhibits trans-translation FASN1 FASN1 Complex (Fatty Acid Synthase) Analog->FASN1 Direct Inhibition (No Activation Needed) Analog->RpsA Direct Binding

Figure 1: Mechanistic divergence. PZA (top path) requires enzymatic activation. 5-Bromo/Chloro analogs (bottom path) directly engage targets FASN1 and RpsA, bypassing the common resistance mechanism (PncA mutation).

Experimental Protocols

Synthesis: Suzuki Cross-Coupling of 5-Bromo Scaffold

Objective: To convert the 5-bromo intermediate into a high-potency 5-aryl derivative.

Reagents:

  • 5-Bromo-N-methylpyrazine-2-carboxamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K3PO4 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (10:1)

Protocol:

  • Inertion: Charge a Schlenk tube with the 5-bromo scaffold, arylboronic acid, and phosphate base. Cycle with Argon (3x).

  • Catalyst Addition: Add Pd(PPh3)4 quickly under positive Argon flow.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 12-24 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 2:1).

    • Checkpoint: The starting material (Rf ~0.[8]4) should disappear; product (fluorescent under UV) appears at Rf ~0.6.

  • Workup: Cool to RT, filter through Celite, extract with EtOAc, and wash with brine.

  • Purification: Silica gel column chromatography.

Biological Assay: Microplate Alamar Blue Assay (MABA)

Objective: Determination of MIC against M. tuberculosis.

Protocol:

  • Preparation: Prepare stock solutions of analogs in DMSO (10 mg/mL).

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions using Middlebrook 7H9 broth (final volume 100

    
    L).
    
  • Inoculation: Add 100

    
    L of M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).
    
  • Incubation: Incubate at 37°C for 5 days .

  • Development: Add 20

    
    L of Alamar Blue reagent and 12 
    
    
    
    L of 10% Tween 80.
  • Readout: Incubate for 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

    • Validation: PZA control must show MIC >100

      
      g/mL at pH 6.8 and ~12-25 
      
      
      
      g/mL at pH 5.5.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. MDPI. (2024).

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. (2026).

  • Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. (2014).

  • Synthesis and Antimycobacterial Evaluation of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. (2013).

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis. Acta Naturae. (2020).

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. Molecules. (2021).

Sources

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